molecular formula C11H10O3 B13489467 (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid

(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B13489467
M. Wt: 190.19 g/mol
InChI Key: BLMRYSUYNBNSJA-BQYQJAHWSA-N
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Description

(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a ketone, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid typically involves the aldol condensation of acetophenone with methyl vinyl ketone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is isolated through acidification and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-2-propenoic acid: Similar structure but lacks the ketone group.

    4-phenyl-3-buten-2-one: Similar structure but lacks the carboxylic acid group.

    2-methyl-4-phenylbut-3-enoic acid: Similar structure but lacks the ketone group.

Uniqueness

(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid is unique due to the presence of both a ketone and a carboxylic acid group in its structure.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

(E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid

InChI

InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)/b8-7+

InChI Key

BLMRYSUYNBNSJA-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/C(=O)O

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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